N-(2-ETHOXY-5-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE
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Overview
Description
N-(2-ETHOXY-5-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with ethoxy, oxolan-2-ylmethylsulfamoyl, and fluorophenyl substituents, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXY-5-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-ethoxy-5-aminophenyl and 2-fluorobenzoyl chloride. These intermediates are then subjected to sulfonation and amidation reactions under controlled conditions to yield the final product. Common reagents used in these reactions include sulfuryl chloride, oxalyl chloride, and various amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXY-5-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or ethoxy positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine or ethoxy groups with other functional groups.
Scientific Research Applications
N-(2-ETHOXY-5-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-ETHOXY-5-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ETHOXY-5-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-CHLOROBENZAMIDE: Similar structure but with a chlorine substituent instead of fluorine.
N-(2-METHOXY-5-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE: Similar structure but with a methoxy group instead of ethoxy.
Uniqueness
N-(2-ETHOXY-5-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[2-ethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-2-27-19-10-9-15(29(25,26)22-13-14-6-5-11-28-14)12-18(19)23-20(24)16-7-3-4-8-17(16)21/h3-4,7-10,12,14,22H,2,5-6,11,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYRDTKVMLBZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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